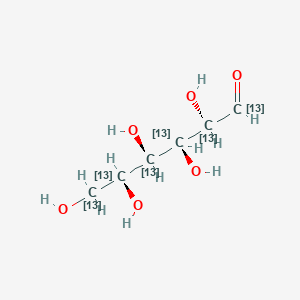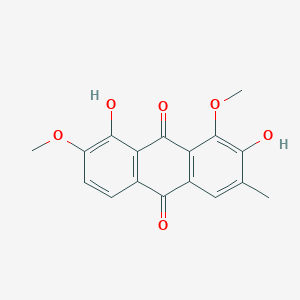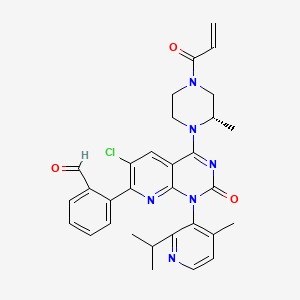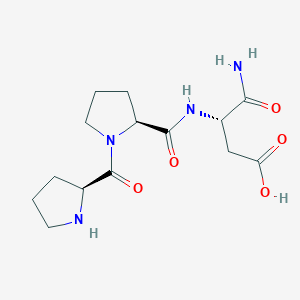
H-Pro-Pro-Asp-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Pro-Asp-NH2 is a tripeptide composed of three amino acids: proline, proline, and aspartic acid. This compound is known for its role as a highly active and selective catalyst in asymmetric aldol reactions, which are crucial in organic synthesis for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Pro-Asp-NH2 involves asymmetric synthesis, starting with the reaction of a β-amino acid and a carbonyl group to form a carbon-carbon bond. This is followed by a sequence of reactions where the product is recycled, and reagents, including bifunctional coupling agents, are added. The final step involves covalent immobilization of this compound on a solid support, such as silica gel, by reacting with a functional group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid-supported catalysts. For example, TentaGel with a loading of 0.1-0.2 mmol/g has proven to be an optimal support. The solid-supported catalyst can be recycled multiple times without a significant drop in catalytic activity or selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Pro-Asp-NH2 primarily undergoes asymmetric aldol reactions. It catalyzes the reaction between acetone and several aldehydes, forming aldol products with high enantioselectivity .
Common Reagents and Conditions
The common reagents used in these reactions include acetone and various aldehydes. The reaction conditions typically involve the use of a solid-supported or pegylated form of this compound to enhance its catalytic properties .
Major Products Formed
The major products formed from these reactions are aldol products, which are crucial intermediates in the synthesis of various complex organic molecules .
Applications De Recherche Scientifique
H-Pro-Pro-Asp-NH2 has a wide range of applications in scientific research:
Mécanisme D'action
H-Pro-Pro-Asp-NH2 exerts its catalytic effects by forming an ester intermediate that reacts with the immobilized substrate to form an ester linkage. This mechanism involves the formation of a highly active and selective catalyst for asymmetric aldol reactions . The molecular targets and pathways involved include the carbonyl groups of aldehydes and ketones, which are crucial for the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
H-Pro-Pro-Asp-NH2 is unique due to its high selectivity and activity in asymmetric aldol reactions. Similar compounds include other peptide-based catalysts used in asymmetric synthesis, such as H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3. These compounds also exhibit high enantioselectivity but may differ in their solubility, ease of handling, and reusability .
Propriétés
Formule moléculaire |
C14H22N4O5 |
|---|---|
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1 |
Clé InChI |
KPDOVORMRIAAGW-GUBZILKMSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N |
SMILES canonique |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


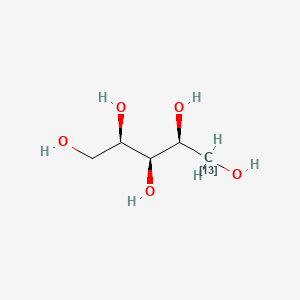
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
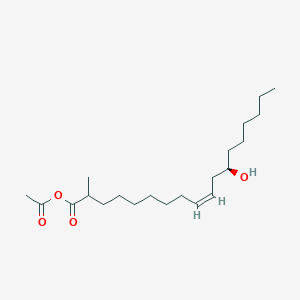

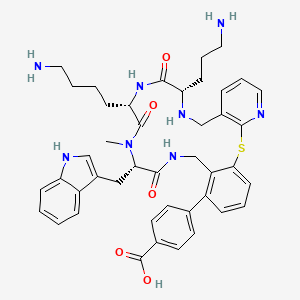
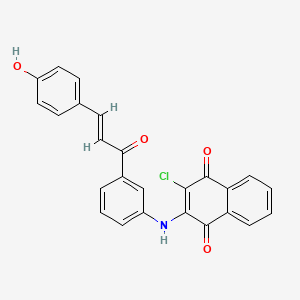
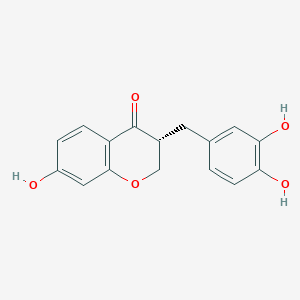
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
